(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone
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Overview
Description
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H14Cl2O2S and its molecular weight is 413.31. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
- A study by Salari et al. (2017) demonstrated the use of DABCO as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone in an aqueous medium. This research showcases the synthetic utility of chlorophenyl and benzofuran compounds in producing complex molecular structures under catalytic conditions (Salari, Mosslemin, & Hassanabadi, 2017).
Clathrate Formation
- Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, utilizing derivatives like (4-nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone as clathrate hosts for benzene guests. The findings highlight the importance of molecular interactions in the formation of inclusion complexes, which is relevant for understanding the behavior of chlorophenyl and benzofuran derivatives (Eto et al., 2011).
Structural Analysis
- Choi et al. (2010) conducted a structural analysis of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, providing insights into the molecular geometry and interactions within crystals of similar compounds. This study contributes to the understanding of the structural characteristics of chlorophenyl and benzofuran derivatives (Choi, Seo, Son, & Lee, 2010).
Synthesis of Novel Molecules
- The research by Zhang et al. (2012) on the facile synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones underlines the potential of chlorophenyl and benzofuran derivatives in creating compounds with unique structures and possible applications in various fields, including materials science and pharmacology (Zhang, Yan, Li, & Gao, 2012).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used for research purposes only.
Future Directions
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)26-22)13-27-20-8-4-2-6-18(20)24/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTYYDYLBGMSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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